molecular formula C30H40N2O4 B379432 (2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B379432
M. Wt: 492.6g/mol
InChI Key: RTSQRIZVMPEGSS-ACCUITESSA-N
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Description

(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, holds promise in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the diisobutylamino and hydroxypropyl groups. The final step involves the formation of the propenone linkage with the dimethoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups to the indole or phenyl rings .

Scientific Research Applications

(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, enhancing its potential efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2e)-3-(1-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-1h-indol-3-yl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6g/mol

IUPAC Name

(E)-3-[1-[3-[bis(2-methylpropyl)amino]-2-hydroxypropyl]indol-3-yl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C30H40N2O4/c1-21(2)16-31(17-22(3)4)19-25(33)20-32-18-24(26-9-7-8-10-27(26)32)11-13-28(34)23-12-14-29(35-5)30(15-23)36-6/h7-15,18,21-22,25,33H,16-17,19-20H2,1-6H3/b13-11+

InChI Key

RTSQRIZVMPEGSS-ACCUITESSA-N

Isomeric SMILES

CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)O

SMILES

CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CC(C)CN(CC(C)C)CC(CN1C=C(C2=CC=CC=C21)C=CC(=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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